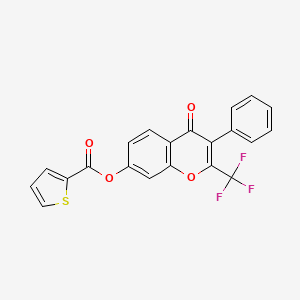

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

Description

Properties

IUPAC Name |

[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F3O4S/c22-21(23,24)19-17(12-5-2-1-3-6-12)18(25)14-9-8-13(11-15(14)28-19)27-20(26)16-7-4-10-29-16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVJNNNASJYYNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a member of the chromen family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances its biological activity and stability, making it a valuable candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromen derivatives. For instance, a related compound, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide , demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values were reported as 22.09 µg/mL and 6.40 ± 0.26 µg/mL, respectively . This suggests that compounds with similar structures may also exhibit promising anticancer properties.

Antioxidant Activity

The antioxidant activity of chromen derivatives has been extensively studied. In vitro assays using DPPH radical scavenging and hydrogen peroxide scavenging methods have shown that these compounds possess significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases .

Enzyme Inhibition

Molecular docking studies indicate that chromen derivatives can interact with various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). These interactions suggest potential anti-inflammatory effects, which are beneficial in treating conditions such as arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Antioxidant Mechanisms : By scavenging free radicals, it helps reduce oxidative damage to cells.

- Enzyme Interaction : The binding to COX and LOX enzymes may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituents on the chromenone core and ester group significantly influence physicochemical and biological properties:

Key Observations :

- Bulky Substituents : The naphthyloxy group in CAS 385372-96-3 may disrupt crystal packing, reducing melting points or altering solid-state interactions .

- Ester Moieties : Replacing thiophene-2-carboxylate with phenazinecarboxylate (CAS 303094-57-7) introduces nitrogen atoms, which could enhance π-π stacking or hydrogen bonding .

Crystallographic and Hirshfeld Analysis

While crystallographic data for the target compound is unavailable, studies on analogs reveal:

- Hydrogen Bonding: Chromenone derivatives often form C=O···H or C-F···H interactions, influencing crystal packing. For example, Hirshfeld analysis of fluorinated isoflavones () highlights F···H contacts (6–8% of surface interactions) .

- Packing Efficiency : Thiophene-containing esters may exhibit denser packing due to sulfur’s polarizability, contrasting with phenazinecarboxylate analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the chromene core via acid-catalyzed cyclization of substituted phenols with β-ketoesters. The trifluoromethyl group is introduced early via halogen exchange (e.g., using CF₃I) or through trifluoromethylation reagents. The final esterification with thiophene-2-carboxylic acid can be achieved using coupling agents like DCC/DMAP or via nucleophilic acyl substitution under basic conditions. Similar protocols are detailed for structurally analogous chromene esters, such as the use of 4-(decyloxy)phenyl derivatives in condensation reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR and IR spectroscopy are essential for confirming functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and aromatic proton environments.

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving stereochemistry and verifying the chromene-thiophene ester linkage. Refinement using SHELXL (via the SHELX suite) ensures accurate bond-length and angle measurements .

- Software Tools : Mercury facilitates visualization of crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform supramolecular interactions?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). For example, in related chromene esters, intermolecular C–H···O and π-π stacking interactions stabilize layered crystal packing. Tools like Mercury’s "Packing Similarity" module enable comparative analysis with structurally analogous compounds (e.g., 4-(decyloxy)phenyl derivatives) to identify conserved interaction motifs .

Q. What is the mechanistic role of the trifluoromethyl (–CF₃) group in modulating biological activity?

- Methodological Answer : The –CF₃ group enhances lipophilicity and metabolic stability, influencing binding affinity to hydrophobic enzyme pockets. To evaluate this, synthesize analogs lacking –CF₃ and compare their bioactivity (e.g., IC₅₀ values) against targets like alcohol dehydrogenase (ADH) or cancer cell lines. Molecular docking (AutoDock Vina) can predict interactions, such as halogen bonding between –CF₃ and active-site residues, as demonstrated in isoxazole-based anticancer studies .

Q. How can molecular docking studies be designed to assess interactions with enzymes like ADH?

- Methodological Answer :

- Target Preparation : Retrieve the ADH crystal structure (PDB ID: 1HDX) and prepare it via protonation and energy minimization.

- Ligand Preparation : Optimize the compound’s geometry using Gaussian (DFT/B3LYP/6-31G*).

- Docking Protocol : Use rigid-receptor docking with Lamarckian genetic algorithms (AutoDock) to simulate binding. Validate poses by comparing with known inhibitors (e.g., curcumin derivatives) and analyze key residues (e.g., His-67 in ADH) for hydrogen bonding or π-π interactions .

Q. How should researchers address contradictions in reported biological activities of chromene derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or structural variations (e.g., substituent positioning). Systematically compare:

- Assay Conditions : Replicate studies under standardized protocols (e.g., pH 8.0–9.0 for ADH assays).

- Structural Analogs : Test derivatives with incremental modifications (e.g., replacing thiophene with phenyl groups) to isolate activity-contributing moieties.

- Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends, as seen in studies of 4-hydroxycoumarin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.